![molecular formula C7H5BrN2O2 B054655 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 122450-96-8](/img/structure/B54655.png)
7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of related pyrido[2,3-b][1,4]oxazin-2-ones and derivatives often involves one-pot annulation processes. For example, a method for the preparation of pyrido[2,3-b][1,4]oxazin-2-ones involves a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, utilizing cesium carbonate in acetonitrile with a key transformation featuring a Smiles rearrangement (Cho et al., 2003). Although not directly mentioning 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, this synthesis method could potentially be adapted for its preparation by choosing appropriate starting materials and conditions.
Scientific Research Applications
Synthesis Techniques : A common application involves innovative synthesis techniques. For example, a one-pot synthesis method for pyrido[2,3-b][1,4]oxazin-2-ones demonstrates efficient production using cesium carbonate in acetonitrile, featuring a Smiles rearrangement and subsequent cyclization (Cho et al., 2003).
Heterocyclic Synthesis : The compound plays a role in the synthesis of polyfunctional azoles and azines, as seen in reactions with cyanide, thiocyanate ions, thiourea, and other compounds (Mohareb et al., 1987).
Electrophilic Interaction Studies : Research on oxidative additions with 1,4-dihydropyridines for the synthesis of hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, focusing on electrophilic interactions, is another application (Kumar et al., 2011).
Novel Pharmaceutical Compounds : The benzo[1,4]-oxazine ring system, including pyridine derivatives, is significant in searching for new pharmaceutical compounds, with synthesis methods being explored for potential bioactive compounds (Gim et al., 2007).
Anodic Monofluorination : The compound is used in regioselective anodic fluorination to produce α-monofluorinated products, highlighting its potential in organic synthesis (Iwayasu et al., 2002).
Synthesis of Benzoxazine Systems : It's also used in synthesizing pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems through annelation reactions involving fluorinated pyridine derivatives (Sandford et al., 2014).
Palladium-Catalysed Reactions : The compound has been used in palladium-catalysed reactions for synthesizing various oxazine derivatives, demonstrating its versatility in organic synthesis (Lepifre et al., 2000).
Safety and Hazards
According to the safety data sheet, “7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation, and respiratory irritation. It should be handled with appropriate safety measures, including the use of protective gloves, eye protection, and face protection .
Future Directions
The future directions for the study of “7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” could include further investigation into its synthesis, reactivity, and potential biological activity. Given the interest in similar compounds for their potential as nonsteroidal mineralocorticoid antagonists , “this compound” could also be studied in this context.
properties
IUPAC Name |
7-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRMUPKQFDRURR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579704 | |
Record name | 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122450-96-8 | |
Record name | 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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